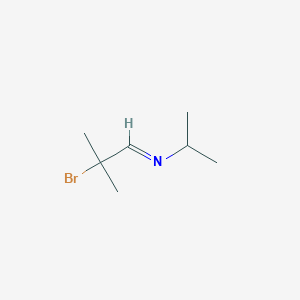
(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine typically involves the reaction of a suitable aldehyde or ketone with an amine in the presence of a brominating agent. One common method is the condensation of 2-bromo-2-methylpropanal with isopropylamine under acidic or basic conditions to form the imine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: As a potential ligand in the study of enzyme mechanisms or as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of (1E)-2-Bromo-2-methyl-N-(propan-2-yl)propan-1-imine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The bromine atom and the imine group could play crucial roles in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
(1E)-2-Bromo-2-methylpropanal: A precursor in the synthesis of the imine.
N-(propan-2-yl)propan-1-imine: A similar imine without the bromine substitution.
2-Bromo-2-methylpropan-1-amine: The reduced form of the imine.
Properties
CAS No. |
30453-45-3 |
|---|---|
Molecular Formula |
C7H14BrN |
Molecular Weight |
192.10 g/mol |
IUPAC Name |
2-bromo-2-methyl-N-propan-2-ylpropan-1-imine |
InChI |
InChI=1S/C7H14BrN/c1-6(2)9-5-7(3,4)8/h5-6H,1-4H3 |
InChI Key |
AAYTVJVNTIMIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=CC(C)(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















